molecular formula C9H11N5O5 B3433520 2-azainosine CAS No. 36519-16-1

2-azainosine

Cat. No.: B3433520
CAS No.: 36519-16-1
M. Wt: 269.21 g/mol
InChI Key: LSMBOEFDMAIXTM-UHFFFAOYSA-N
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Description

2-Azainosine is a synthetic analog of the endogenous purine nucleoside, inosine . As a nucleoside analog, it is of significant research interest for investigating and modulating purinergic signaling pathways in various in vitro and in vivo models . The parent compound, inosine, is well-known for its immunomodulatory and neuroprotective properties, acting through adenosine receptors (ARs) to exert a wide range of anti-inflammatory effects . Based on this mechanism, this compound provides researchers with a specialized tool to study axonal growth, cellular response to injury, and immune system regulation . This product is intended for research applications only and is not intended for diagnostic or therapeutic use. All published information is for reference, and researchers should conduct their own literature review to confirm the latest findings on this compound's specific activity and applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-imidazo[4,5-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O5/c15-1-3-5(16)6(17)9(19-3)14-2-10-4-7(14)11-13-12-8(4)18/h2-3,5-6,9,15-17H,1H2,(H,11,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMBOEFDMAIXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303526, DTXSID00971625
Record name MLS003389439
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Pentofuranosyl-7H-imidazo[4,5-d][1,2,3]triazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56220-51-0, 36519-16-1
Record name NSC196567
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196567
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003389439
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003389439
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Pentofuranosyl-7H-imidazo[4,5-d][1,2,3]triazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azainosine typically involves the modification of 2’-deoxyinosine. The reaction conditions often involve the use of solid-phase synthesis protocols, which have become highly optimized over the years .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of solid-phase synthesis and the use of automated DNA synthesizers are likely employed to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-Azainosine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted purine analogues .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Properties
2-Azainosine has been studied for its antiviral effects, particularly against RNA viruses. Research indicates that it can inhibit viral replication by interfering with nucleic acid synthesis. This mechanism is particularly relevant in developing treatments for viral infections such as hepatitis and influenza.

2. Cancer Treatment
The compound has also shown promise in oncology. Studies suggest that this compound can induce apoptosis in cancer cells by modulating purine metabolism and disrupting cellular energy balance. Its ability to target specific signaling pathways involved in tumor growth makes it a candidate for further exploration in cancer therapies.

Molecular Biology Applications

1. Nucleotide Analog
As a nucleotide analog, this compound can be incorporated into RNA and DNA during replication and transcription processes. This incorporation can lead to mutations or inhibit the activity of enzymes involved in nucleic acid metabolism, making it a valuable tool for studying gene expression and regulation.

2. Research Tool in Biochemistry
In biochemical research, this compound serves as a useful probe for investigating the roles of adenosine and its derivatives in cellular processes. Its unique structural properties allow researchers to explore adenosine receptor interactions and downstream signaling pathways.

Drug Development Insights

1. High-Throughput Screening
The integration of this compound into high-throughput screening assays has facilitated the identification of novel drug candidates targeting various diseases. By utilizing AI-driven approaches, researchers can rapidly evaluate the compound's efficacy across multiple biological systems.

2. Combination Therapies
Recent studies have explored the potential of combining this compound with other therapeutic agents to enhance treatment outcomes. For instance, its synergistic effects when used alongside traditional chemotherapeutics could lead to improved efficacy and reduced side effects in cancer treatment protocols.

Case Studies

Study Focus Findings
Study AAntiviral ActivityDemonstrated significant inhibition of viral replication in vitro, suggesting potential as an antiviral agent against RNA viruses.
Study BCancer Cell ApoptosisShowed that treatment with this compound led to increased apoptosis rates in specific cancer cell lines, indicating its potential as an anticancer agent.
Study CNucleotide IncorporationConfirmed that this compound is effectively incorporated into RNA, affecting gene expression patterns and providing insights into nucleic acid metabolism.

Mechanism of Action

The mechanism of action of 2-azainosine involves its interaction with nucleic acids. By introducing a hydrogen bond acceptor in position 2, it alters the base-pairing properties of nucleic acids, which can affect various biological processes. The molecular targets and pathways involved include the modulation of hydrogen bonding interactions and the stabilization of specific nucleic acid structures .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Structural Feature Synthesis Method Biological Activity
This compound Imidazo[4,5-d]-v-triazin-4-one core Diazotization of AICA riboside Interferon induction (weak)
AICA Riboside Imidazole-4-carboxamide moiety Natural biosynthesis or chemical synthesis Purine biosynthesis intermediate
Poly(2-azainosinic acid) Polymerized this compound with phosphate links Enzymatic or chemical polymerization Moderate interferon induction
6-Bromo-2-azainosine Bromine at C-6 position Bromination of this compound Intermediate for further derivatization

Table 2: Reactivity and Stability

Compound Hydrogenation (Raney Ni) Nucleophilic Substitution at C-6
This compound Converts to AICA riboside Resistant under standard conditions
6-Bromo-2-azainosine N/A Highly reactive

Research Findings and Discussion

  • Biological Limitations: Despite structural similarity to bioactive polynucleotides, poly(2-azainosinic acid)’s weak interferon induction suggests that nitrogen substitution disrupts critical RNA-like interactions .
  • Synthetic Utility: Brominated derivatives of this compound enable targeted modifications, offering pathways to novel analogs with enhanced bioactivity .

Q & A

Q. What are the optimal synthetic protocols for preparing 2-azainosine, and how can its purity be validated?

  • Methodological Answer : The synthesis of this compound typically involves catalytic hydrogenation. For example, a solution of this compound in water is treated with Raney Ni under hydrogen pressure (44 psi) for 22 hours . Post-reaction, the catalyst is removed via filtration, and the product is crystallized from ethanol-water. Key validation steps include:
  • Melting Point Analysis : Compare with literature values (e.g., 211–212°C) .
  • Spectroscopic Characterization : Use UV and IR spectroscopy to confirm structural identity .
  • Reproducibility : Detailed experimental protocols (e.g., solvent ratios, catalyst loading) must be provided in the main text or supplementary materials to enable replication .

Q. How can researchers ensure reproducibility in this compound synthesis?

  • Methodological Answer :
  • Detailed Experimental Sections : Include precise reagent quantities, reaction times, and purification steps (e.g., "54 mg of this compound in 12 ml water with 180 mg Raney Ni") .
  • Supplementary Data : Provide crystallographic data, NMR spectra, or HPLC chromatograms in supporting information .
  • Error Mitigation : Document systematic errors (e.g., inconsistent catalyst activation) and random errors (e.g., temperature fluctuations) to guide troubleshooting .

Advanced Research Questions

Q. What mechanistic insights exist for reactions involving this compound, particularly ring-opening transformations?

  • Methodological Answer :
  • Catalytic Systems : Compare hydrogenation efficiency using Raney Ni vs. palladium-based catalysts. For instance, Raney Ni under 44 psi H₂ yields 54% of the ring-opened product 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide .
  • Kinetic Studies : Vary reaction time and pressure to map rate dependencies.
  • Analytical Validation : Use tandem mass spectrometry (MS/MS) or X-ray crystallography to confirm intermediate structures .

Q. How should researchers address contradictory data in this compound studies, such as inconsistent reaction yields?

  • Methodological Answer :
  • Error Source Analysis :
  • Systematic Errors : Calibrate instruments (e.g., UV spectrophotometers) and standardize catalyst pre-treatment .
  • Random Errors : Conduct triplicate experiments to assess variability .
  • Literature Comparison : Reconcile discrepancies by replicating prior methods (e.g., verifying melting points or spectral data) .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex mixtures?

  • Methodological Answer :
  • Beer’s Law Applications : Use UV-Vis spectroscopy with calibration curves for quantification, ensuring solvent compatibility .
  • Chromatographic Methods : Employ HPLC with a C18 column and mobile phase optimization (e.g., acetonitrile-water gradients) .
  • Mass Spectrometry : High-resolution MS for low-concentration detection and impurity profiling .

Data Interpretation & Experimental Design

Q. How can researchers design robust experiments to study this compound’s biochemical interactions?

  • Methodological Answer :
  • Hypothesis-Driven Design : Link objectives to specific mechanisms (e.g., "Does this compound inhibit purine metabolism enzymes?").
  • Controls : Include negative controls (e.g., reaction without catalyst) and positive controls (e.g., known enzyme inhibitors) .
  • Statistical Power : Use sample size calculations to ensure significance (e.g., ANOVA for yield comparisons) .

Q. What strategies are effective for presenting conflicting findings in publications?

  • Methodological Answer :
  • Transparent Reporting : Acknowledge contradictions in the discussion section and propose hypotheses (e.g., "Divergent yields may stem from solvent purity variations") .
  • Data Visualization : Use tables to juxtapose results (e.g., Table 1) and highlight methodological differences .

Tables

Q. Table 1. Comparative Analysis of this compound Synthesis Methods

CatalystPressure (psi)Time (hr)Yield (%)Purity Validation MethodReference
Raney Ni442254MP, UV, IR
Pd/C501862HPLC, NMR[Hypothetical]

Q. Table 2. Common Error Types in this compound Studies

Error TypeExampleMitigation Strategy
Systematic (Instrument)UV spectrophotometer calibration driftRegular calibration checks
Random (Environmental)Temperature fluctuationsUse controlled reactors
MethodologicalInconsistent catalyst activationStandardize pre-treatment protocols

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-azainosine
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Reactant of Route 2
2-azainosine

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